molecular formula C14H11ClFN3O B2582162 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 1391943-62-6

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No. B2582162
CAS RN: 1391943-62-6
M. Wt: 291.71
InChI Key: JKXOSLJLEBNRBI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H11ClFN3O and its molecular weight is 291.71. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Molecular Structure

Research on compounds with structural similarities to "3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile" has focused on their molecular structure and spectroscopic properties. For example, studies using DFT and TD-DFT/PCM calculations have been conducted to determine the structural parameters, spectroscopic characterization, NLO (Non-Linear Optical), and NBO (Natural Bond Orbital) analyses of related dyes. These studies provide insights into the electronic structure, charge distribution, and potential biological or corrosion inhibition applications of such compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthetic Applications

Synthetic pathways involving similar molecular frameworks have been explored, illustrating the compound's utility in creating new chemical entities. For instance, reactions involving the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles highlight the compound's role in generating substituted oxazoles through regioselective alkylation and diastereoselective reactions with aromatic aldehydes (Shablykin, Volosheniuk, & Brovarets, 2018). Furthermore, research into N-(2,2-Dichloro-1-cyanoethenyl)amides' reactions with aliphatic amines, leading to previously unknown 5-amino-1,3-oxazole-4-carbonitriles, demonstrates the versatility of this chemical framework in synthesizing novel compounds with potential biological activities (Shablykin, Chumachenko, & Brovarets, 2021).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c1-19(2)7-6-12-9(8-17)14(18-20-12)13-10(15)4-3-5-11(13)16/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXOSLJLEBNRBI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile

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